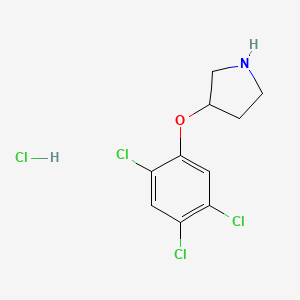

3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride

Description

3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a 2,4,5-trichlorophenoxy substituent attached to the pyrrolidine ring. Its molecular formula is C₁₀H₁₁Cl₄NO, and it is utilized in pharmaceutical and agrochemical research due to its structural versatility . The compound is commercially available through multiple suppliers, with synonyms including CTK6G6751 and AKOS015845853 .

Properties

IUPAC Name |

3-(2,4,5-trichlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO.ClH/c11-7-3-9(13)10(4-8(7)12)15-6-1-2-14-5-6;/h3-4,6,14H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGHNXDMEJYMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-52-3 | |

| Record name | Pyrrolidine, 3-(2,4,5-trichlorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,4,5-trichlorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Scientific Research Applications

3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution: The number and position of chlorine atoms significantly influence molecular weight and lipophilicity. The 2,4,5-trichloro substitution in the target compound increases its molecular weight compared to dichloro analogs (e.g., 3-(2,3-dichlorophenoxy)pyrrolidine HCl, 291.56 g/mol) .

Phenoxy-Substituted Non-Pyrrolidine Compounds

Silvex (C₉H₇Cl₃O₃) is a herbicide with slight water solubility and historical use in agriculture . Unlike pyrrolidine-based compounds, Silvex’s carboxylic acid group confers distinct reactivity and environmental persistence .

Research Findings and Implications

Pharmaceutical Potential: The pyrrolidine ring in 3-(2,4,5-Trichlorophenoxy)pyrrolidine HCl provides a rigid scaffold for designing CNS-targeting drugs, analogous to Boc-protected pyrrolidine derivatives used in neuropharmacology .

Synthetic Challenges : Halogenated pyrrolidines require controlled synthesis to avoid polychlorinated byproducts, as seen in related compounds like 2,4,5-TCPPA .

Safety Profile: Structural analogs (e.g., 3-(2,3-dichlorophenoxy)pyrrolidine HCl) are classified as irritants, suggesting similar handling precautions for the target compound .

Biological Activity

3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is structurally related to various chlorinated phenoxy compounds, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicine and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃Cl₃N₁O, and it features a pyrrolidine ring substituted with a trichlorophenoxy group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds like this compound may interact with various biological targets, including receptors and enzymes. The trichlorophenoxy moiety is particularly notable for its role in modulating receptor functions, which can lead to various biological effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Studies have highlighted the potential anticancer effects of this compound. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. A notable case study demonstrated that derivatives of chlorophenoxy compounds exhibited significant cytotoxicity against several cancer cell lines .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro. This effect may be mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response .

Case Studies

- Cytotoxicity in Cancer Models : A study involving human breast cancer cell lines treated with this compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be around 25 µM, indicating significant potency against these cells.

- Inflammation in Animal Models : In an animal model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .

Research Findings Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant cytotoxicity against breast cancer cell lines with an IC50 of 25 µM. |

| Study 2 | Anti-inflammatory | Reduced edema and inflammatory markers in LPS-induced inflammation models. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.